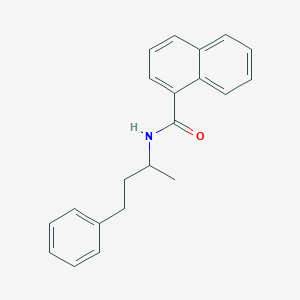
1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPT, is a pyrimidine derivative that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it has been suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease and Parkinson's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of these diseases. In livestock, this compound has been shown to enhance growth and feed conversion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high yield synthesis methods, its potential applications in various fields of science, and its low toxicity. However, this compound also has limitations, including its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of 1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. In medicine, this compound could be further studied for its potential use in treating various types of cancer and neurodegenerative diseases. In agriculture, this compound could be studied for its potential use in enhancing the growth and feed conversion of other livestock species. In material science, this compound could be studied for its potential use in the production of organic semiconductors with improved properties. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of science.
Métodos De Síntesis
1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the condensation reaction of 3,5-dimethylbenzaldehyde and 3-methoxybenzaldehyde with barbituric acid in the presence of a base. Another method involves the reaction of 3,5-dimethylbenzaldehyde and 3-methoxybenzaldehyde with urea in the presence of a base. These methods have been optimized to produce high yields of this compound.
Aplicaciones Científicas De Investigación
1-(3,5-dimethylphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields of science, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to enhance the growth and feed conversion of livestock. In material science, this compound has been studied for its potential use in the production of organic semiconductors.
Propiedades
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-7-13(2)9-15(8-12)22-19(24)17(18(23)21-20(22)25)11-14-5-4-6-16(10-14)26-3/h4-11H,1-3H3,(H,21,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRPRZOTIDEORQ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OC)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B5106857.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5106863.png)

![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-chlorobenzoate](/img/structure/B5106878.png)
![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5106884.png)
![1-(4-biphenylyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B5106893.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5106939.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5106947.png)
![1-[4-(4-iodophenoxy)butyl]-1H-imidazole](/img/structure/B5106954.png)
![2-[(2-fluorophenoxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5106960.png)
![1-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5106965.png)

